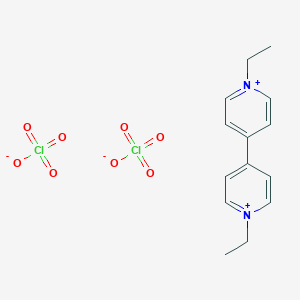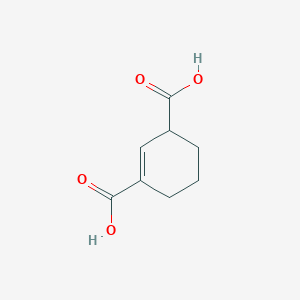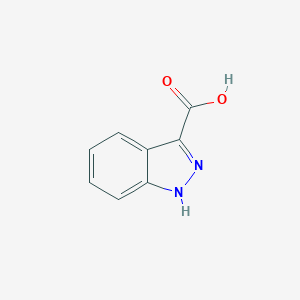
1H-Indazole-3-carboxylic acid
Overview
Description
1H-Indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are nitrogen-containing aromatic compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a fused benzene and pyrazole ring with a carboxylic acid group at the third position of the indazole ring.
Mechanism of Action
Target of Action
Indazole-3-carboxylic acid, also known as 1H-Indazole-3-carboxylic acid, is a heterocyclic compound that has been found to have a wide variety of biological activities Indazole derivatives have been found to interact with various targets such as kinases , and enzymes like cyclo-oxygenase-2 (COX-2) .
Mode of Action
For instance, some indazole compounds have been found to inhibit the activity of enzymes like COX-2 . This inhibition can lead to a decrease in the production of certain inflammatory mediators, potentially contributing to anti-inflammatory effects .
Biochemical Pathways
Indazole-3-carboxylic acid and its derivatives are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . The compound can affect various biochemical pathways. For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), which are involved in inflammation and other physiological processes .
Pharmacokinetics
It’s worth noting that the compound can be analyzed using reverse phase (rp) high-performance liquid chromatography (hplc) method, which suggests that it has certain properties that allow it to be detected and measured in biological systems .
Result of Action
Some indazole derivatives have been found to have antiproliferative activity against various cancer cell lines . They can cause a block in the G0–G1 phase of the cell cycle, inhibiting cell growth .
Action Environment
The synthesis of indazole derivatives has been reported to be influenced by factors such as reaction conditions and the presence of catalysts .
Biochemical Analysis
Biochemical Properties
Indazole-3-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science-related research It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been found that certain indazole derivatives can inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .
Molecular Mechanism
It has been suggested that diazonium salt is a key intermediate in the synthesis of Indazole-3-carboxylic acid
Temporal Effects in Laboratory Settings
It has been suggested that this compound is stable under normal conditions .
Metabolic Pathways
A study has suggested that the metabolism of certain indazole derivatives involves phase I and phase II metabolic reactions in a human liver microsome model .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazole-3-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of ortho-aminobenzonitriles with hydrazine derivatives. Another method includes the diazotization of ortho-aminobenzacetamides or ortho-aminobenzacetates, followed by cyclization to form the indazole ring . The reaction conditions typically involve the use of diazotization reagents under mild conditions, resulting in high yields and operational simplicity .
Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed reactions due to their efficiency and high yields. For instance, copper acetate-catalyzed reactions using oxygen as the terminal oxidant have been reported to produce this compound in good to excellent yields .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions such as halogenation, nitration, and sulfonation are common for indazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, nitric acid, and sulfuric acid are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1H-Indazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications as kinase inhibitors, particularly in cancer treatment.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- 1H-Indazole-3-carboxamide
- 2H-Indazole-3-carboxylic acid
- 1H-Indole-3-carboxylic acid
Comparison: 1H-Indazole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid group at the third position. This structural feature imparts distinct chemical and biological properties compared to other indazole and indole derivatives. For instance, 1H-Indazole-3-carboxamide, while similar, has different reactivity and biological activity due to the presence of an amide group instead of a carboxylic acid .
Properties
IUPAC Name |
1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXVYTQDWMQVBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Record name | indazolium-3-carboxylate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196347 | |
| Record name | Indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4498-67-3 | |
| Record name | Indazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4498-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indazole-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004498673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4498-67-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520610 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDAZOLE-3-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1YOL9C0VN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the exact mechanism of action varies depending on the specific derivative and target, several studies highlight key interactions and downstream effects. For instance, lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid), a well-studied derivative, disrupts spermatogenesis by targeting the apical ectoplasmic specialization (ES) in the seminiferous epithelium of rat testes. [] This disruption involves suppressing the expression of Eps8, an actin-capping protein, leading to the destabilization of actin filament bundles crucial for ES integrity. [] This process results in the premature release of spermatids, ultimately leading to infertility. [] Lonidamine also exhibits antitumor activity by inhibiting mitochondrial complex II, leading to succinate accumulation and reactive oxygen species (ROS) production. [] This metabolic disruption contributes to the compound's anti-cancer properties. []
A:
- Molecular formula: C8H6N2O2 []
- Molecular weight: 162.15 g/mol []
- Spectroscopic data: The carboxy group in H2L1 prefers a near coplanar orientation with respect to the planar heterocyclic ring, as evidenced by crystallographic studies. []
ANone: The provided research does not explicitly discuss the catalytic properties of H2L1. Research primarily focuses on its biological activity and use as a building block for more complex molecules.
A: Yes, computational methods like DFT (Density Functional Theory) and TD-DFT (Time-Dependent DFT) have been utilized to explore the electronic properties and reactivity of H2L1 and its metal complexes. [] These studies provided insights into redox behavior, ligand non-innocence, and anion sensing capabilities. []
A: SAR studies on H2L1 derivatives, particularly those with antispermatogenic activity, highlight the importance of substituents at the 1-position. For example, halogenated 1-benzylindazole-3-carboxylic acids, especially those with substitutions at the 2 and 4 positions of the benzyl ring, demonstrate potent antispermatogenic activity. [] This emphasizes the role of steric and electronic factors influenced by these substituents in determining biological activity.
ANone: The provided research articles primarily focus on the synthesis, biological activity, and mechanism of action of H2L1 and its derivatives. Information specifically related to SHE regulations, risk minimization, or responsible practices is not extensively discussed.
A: PK studies on lonidamine in rats indicate a rapid absorption and distribution with peak plasma concentrations observed 4 hours after oral administration. [] The compound is then rapidly metabolized and eliminated, as evidenced by the significant decline in plasma levels after 24 hours. [] This rapid elimination profile might contribute to the observed reversibility of lonidamine-induced infertility in rats with specific dosing regimens. []
A: In vitro and in vivo studies demonstrate the efficacy of H2L1 derivatives like lonidamine in inhibiting tumor cell growth and disrupting spermatogenesis. Lonidamine effectively inhibited oxygen utilization in Chinese hamster ovary (CHO) and murine fibrosarcoma (FSa-II) cells, particularly at a lower pH, highlighting its potential for cancer treatment. [] In vivo studies on rats confirmed lonidamine's antispermatogenic effects, leading to infertility in a dose-dependent manner. [, ] The reversibility of these effects was observed upon drug withdrawal, further supporting its potential as a male contraceptive agent. []
ANone: The provided research does not extensively discuss resistance mechanisms specific to H2L1 derivatives or their relation to other compounds. Further research is needed to explore this aspect.
A: While the provided literature focuses on the pharmacological aspects of H2L1 derivatives, some studies mention potential toxicological considerations. For instance, high doses of lonidamine in rats led to acute intoxication symptoms such as salivation, lacrimation, diarrhea, ataxia, muscle rigidity, prostration, and convulsions. [] This highlights the importance of careful dose optimization and further toxicological evaluations.
ANone: The provided research papers primarily focus on the fundamental properties and biological activity of H2L1 and its derivatives. While the concept of targeted drug delivery is relevant, these studies do not delve into specific strategies for improving compound delivery to specific targets or tissues.
ANone: The research papers provided do not delve into the exploration of biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects associated with H2L1 derivatives. Further investigation is needed in this area.
ANone: Several analytical techniques are employed to characterize and quantify H2L1 and its derivatives. These include:
- X-ray single-crystal diffraction analysis: This technique is utilized to determine the crystal structure and molecular packing of H2L1 and its derivatives, providing insights into their solid-state properties. [, ]
- High-performance liquid chromatography (HPLC): HPLC, coupled with various detectors like photodiode array (PDA) detectors, is widely used to analyze H2L1 derivatives, their impurities, and degradation products. [, ]
- UV derivative spectrophotometry: This method is employed for quantitative analysis, particularly in determining the concentration of lonidamine and its impurities in mixtures and formulations. []
ANone: The provided research primarily focuses on the chemical and biological aspects of H2L1. Information regarding its environmental impact, ecotoxicological effects, or degradation pathways is not extensively discussed. Further research is needed to address these aspects.
A: Yes, specific analytical methods, such as the HPLC method for analyzing granisetron and its degradation product, have been validated according to established guidelines. [] Validation parameters, including accuracy, precision, and specificity, are assessed to ensure the reliability and robustness of the analytical data. []
A: While not explicitly detailed, the development and validation of analytical methods like HPLC for H2L1 derivatives suggest the implementation of quality control and assurance measures during their development and analysis. [] These measures are crucial for ensuring consistency, safety, and efficacy throughout the research and development process.
ANone: The provided research papers do not focus on the immunological aspects of H2L1. Information on its potential to induce an immune response or strategies to modulate immunogenicity is not available in these studies.
ANone: The provided research papers primarily focus on the chemical synthesis, biological activity, and mechanisms of action of H2L1 and its derivatives. Detailed information regarding the aspects listed above is not extensively covered in these studies.
A: While a comprehensive historical overview is not provided, research on H2L1 and its derivatives, particularly their antispermatogenic and antitumor properties, appears to have gained traction in the latter half of the 20th century. The discovery of lonidamine and its subsequent investigation as a potential male contraceptive and anticancer agent represents a significant milestone in this field. [, ]
A: Research on H2L1 and its derivatives spans multiple disciplines, including medicinal chemistry, pharmacology, cell biology, and oncology. For example, understanding the interaction of lonidamine with its target, the apical ES, requires expertise in both cell biology and reproductive physiology. [] Similarly, investigating its effects on mitochondrial complex II necessitates collaboration between biochemists and cancer biologists. [] This interdisciplinary approach is crucial for advancing our understanding and potential applications of H2L1 and its derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

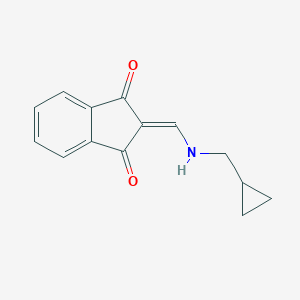

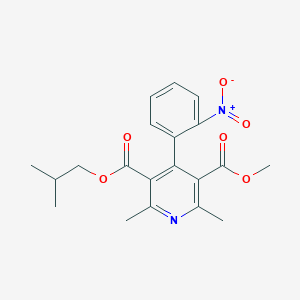
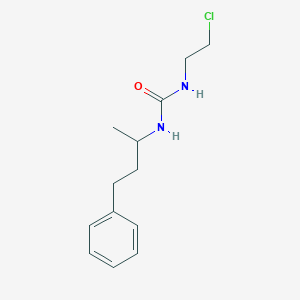
![4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride](/img/structure/B26798.png)



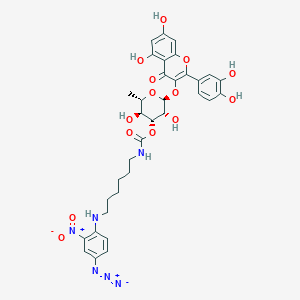
![7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B26825.png)
![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate](/img/structure/B26828.png)

